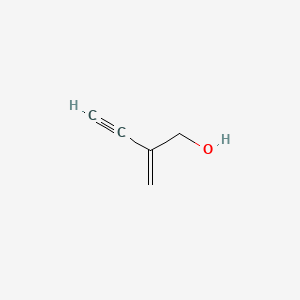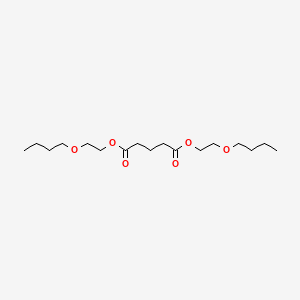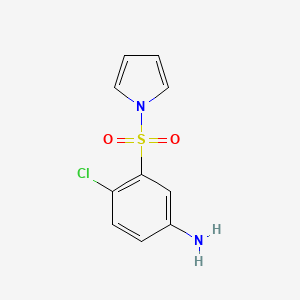
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- is a compound that belongs to the pyrrole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a pyrrole ring substituted with a 5-amino-2-chlorophenylsulfonyl group, making it a unique and valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- typically involves the reaction of 5-amino-2-chlorobenzenesulfonyl chloride with pyrrole under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfinyl or thiol group.
Substitution: The amino and chloro groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. It is also investigated for its role in drug development and as a lead compound for new pharmaceuticals.
Industry: In the industrial sector, the compound is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways and physiological responses.
The molecular targets and pathways involved in the compound’s effects vary depending on the specific biological context and application. For example, in cancer research, the compound may inhibit kinases or other signaling proteins involved in cell proliferation and survival.
Comparación Con Compuestos Similares
1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-((5-amino-2-methylphenyl)sulfonyl)-: This compound features a methyl group instead of a chlorine atom on the phenyl ring, which may influence its reactivity and biological activity.
1H-Pyrrole, 1-((5-amino-2-bromophenyl)sulfonyl)-: The presence of a bromine atom can affect the compound’s electronic properties and its interactions with biological targets.
1H-Pyrrole, 1-((5-amino-2-nitrophenyl)sulfonyl)-: The nitro group introduces additional reactivity and potential for further chemical modifications.
The uniqueness of 1H-Pyrrole, 1-((5-amino-2-chlorophenyl)sulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications.
Propiedades
Número CAS |
173908-31-1 |
|---|---|
Fórmula molecular |
C10H9ClN2O2S |
Peso molecular |
256.71 g/mol |
Nombre IUPAC |
4-chloro-3-pyrrol-1-ylsulfonylaniline |
InChI |
InChI=1S/C10H9ClN2O2S/c11-9-4-3-8(12)7-10(9)16(14,15)13-5-1-2-6-13/h1-7H,12H2 |
Clave InChI |
PEOKZZPIMQYLOH-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(C=C1)S(=O)(=O)C2=C(C=CC(=C2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


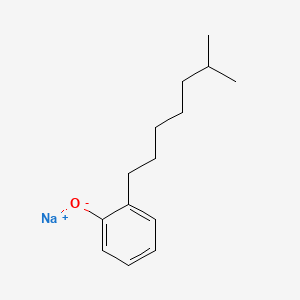
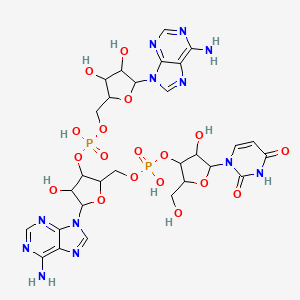



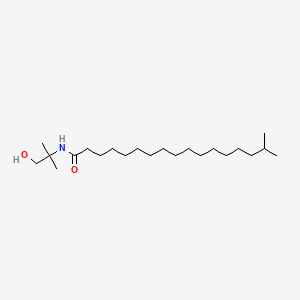

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-OL](/img/structure/B12663049.png)
